N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-12-25-17-6-8-18(9-7-17)26(23,24)20-16-5-4-15-10-11-21(14(2)22)19(15)13-16/h4-9,13,20H,3,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADOTBDMVDMFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the indoline core. The indoline can be acetylated to introduce the acetyl group at the 1-position. Subsequently, the propoxybenzenesulfonamide group is introduced through a sulfonamide formation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide has shown potential in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its biological activity and potential as a therapeutic agent.
Medicine: Studied for its pharmacological properties and possible use in drug development.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide can be compared with other similar compounds, such as N-(1-acetylindolin-6-yl)-4-chlorobenzenesulfonamide and N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide These compounds share the acetylindoline core but differ in the substituents on the benzenesulfonamide group
Comparison with Similar Compounds
N-Desalkyludenafil (3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide)
- Key Differences : N-Desalkyludenafil incorporates a pyrazolo-pyrimidinyl group instead of the acetylindolin moiety. This heterocyclic system is characteristic of phosphodiesterase (PDE) inhibitors (e.g., sildenafil analogs), implying divergent biological targets compared to the indolin-bearing compound.
- Implications : The acetylindolin group in the target compound may confer distinct binding interactions, possibly reducing PDE5 affinity observed in N-Desalkyludenafil while enhancing selectivity for other enzymes .
NAT-1 and NAT-2 (Thiazolidinone Derivatives)
- NAT-1 : N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide
- NAT-2 : N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide
- Comparison: Unlike the sulfonamide group in the target compound, NAT-1/NAT-2 feature nicotinamide linkages and thiazolidinone cores.
Physicochemical and Pharmacokinetic Properties
Table 1. Structural and Hypothesized Property Comparison
| Compound | Core Structure | Key Substituents | LogP* (Predicted) | Solubility (mg/mL)* |
|---|---|---|---|---|
| N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide | Benzenesulfonamide | 1-Acetylindolin, propoxy | ~3.2 | ~0.05 (DMSO) |
| N-Desalkyludenafil | Benzenesulfonamide | Pyrazolo-pyrimidinyl, propoxy | ~2.8 | ~0.1 (DMSO) |
| NAT-1 | Thiazolidinone | 4-Methoxyphenyl, nicotinamide | ~1.9 | ~1.5 (Water) |
| NAT-2 | Thiazolidinone | 3,5-Di-tert-butyl-4-hydroxyphenyl | ~4.5 | ~0.01 (Water) |
*Predicted using QikProp (Schrödinger LLC).
- Lipophilicity : The acetylindolin group increases LogP compared to N-Desalkyludenafil, suggesting slower metabolic clearance but reduced aqueous solubility.
- Solubility : NAT-1’s methoxy and nicotinamide groups enhance water solubility, contrasting with the hydrophobic tert-butyl groups in NAT-2 and the target compound.
Q & A
Q. What are the recommended synthetic pathways for N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide, and how can researchers optimize reaction conditions?
The synthesis of sulfonamide derivatives typically involves multi-step reactions, including sulfonylation, acetylation, and coupling. For example:
- Step 1 : React indoline derivatives with acetylating agents (e.g., acetic anhydride) to form the 1-acetylindolin-6-yl intermediate.
- Step 2 : Introduce the propoxybenzenesulfonamide group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base).
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust temperature (e.g., 80–100°C) and stoichiometry to minimize side products like over-acetylated byproducts. Purify via column chromatography or recrystallization .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the acetylindoline and propoxybenzenesulfonamide moieties. Key signals include acetyl methyl protons (~2.1 ppm) and sulfonamide NH (~8.5 ppm, broad).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching C₁₉H₂₁N₂O₄S).
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.
Cross-validate with IR spectroscopy for functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Waste Disposal : Collect organic waste in labeled containers for incineration by licensed facilities.
- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the molecular structure, and what challenges might arise?
- Method : Grow single crystals via slow evaporation (e.g., in ethanol/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Use SHELXT for structure solution and SHELXL for refinement.
- Challenges : Poor crystal quality (e.g., twinning) may require repeated crystallization. For weak diffraction, synchrotron radiation improves resolution. Validate thermal parameters (ADPs) to avoid overfitting .
Q. How can computational methods like density functional theory (DFT) predict the compound’s reactivity and interactions?
- DFT Workflow : Optimize geometry (B3LYP/6-31G*), calculate electrostatic potential maps to identify nucleophilic/electrophilic sites, and simulate docking (e.g., AutoDock Vina) with target enzymes (e.g., cyclooxygenase).
- Applications : Predict binding affinities for structure-activity relationship (SAR) studies. Compare computed NMR shifts with experimental data to validate conformers .
Q. How to design experiments to resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?
- Replication : Repeat assays in triplicate using fresh stock solutions to rule out degradation.
- Controls : Include positive controls (e.g., known enzyme inhibitors) and negative controls (DMSO-only).
- Orthogonal Assays : Cross-validate enzyme inhibition with cellular assays (e.g., viability assays in cancer cell lines). Use SPR or ITC to measure binding kinetics directly .
Q. What strategies can be employed to study structure-activity relationships (SAR) for optimizing pharmacological properties?
- Analog Synthesis : Modify substituents (e.g., replace propoxy with ethoxy or isopropyl groups) and assess changes in activity.
- Biochemical Assays : Test analogs against target enzymes (e.g., HDACs or kinases) using fluorogenic substrates.
- ADME Profiling : Use in vitro models (e.g., Caco-2 cells for permeability, microsomal stability assays) to prioritize lead compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
